molecular formula C20H22N2O2 B504799 2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B504799
M. Wt: 322.4g/mol
InChI Key: SXMZKOCBMVTJPW-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is an organic compound that features a benzamide core with a piperidine ring and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The piperidine ring can act as a pharmacophore, interacting with various enzymes and receptors. The compound may inhibit or activate these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide core, piperidine ring, and methyl group collectively contribute to its versatility in various applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4g/mol

IUPAC Name

2-methyl-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H22N2O2/c1-15-9-3-4-10-16(15)19(23)21-18-12-6-5-11-17(18)20(24)22-13-7-2-8-14-22/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,21,23)

InChI Key

SXMZKOCBMVTJPW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

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